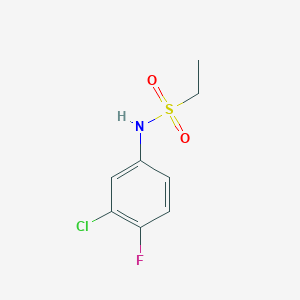![molecular formula C16H19N3O2 B7765320 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione](/img/structure/B7765320.png)
2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound. The synthesis may involve collision-induced dissociation to fragment ions, which helps in characterizing the analytes .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that large-scale synthesis would involve similar advanced techniques used in laboratory settings, with additional steps to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using mass spectrometry and other analytical techniques to confirm their structure and properties.
Scientific Research Applications
2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating metabolic pathways and identifying bioactive metabolites. In medicine, this compound is explored for its potential therapeutic effects and as a biomarker for various diseases. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione include other chemical entities with comparable structural features and properties. These compounds can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets, which provide a list of structurally similar molecules .
Uniqueness: this compound is unique due to its specific structural characteristics and the range of applications it has in scientific research. While similar compounds may share some properties, this compound’s distinct features make it particularly valuable for certain studies and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[(2-piperazin-1-ylethylamino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17-18H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWASIEWGWTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CCNC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-pentyl-2-((1E,3E,5Z)-5-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B7765238.png)
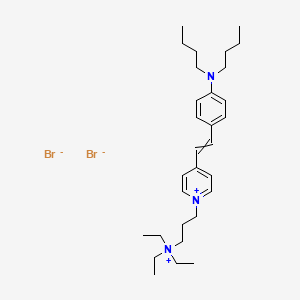
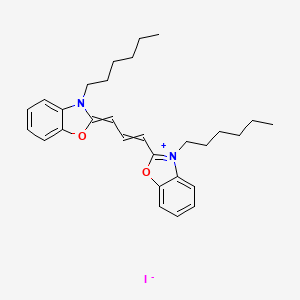
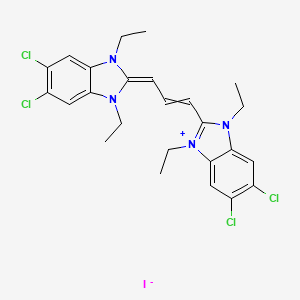

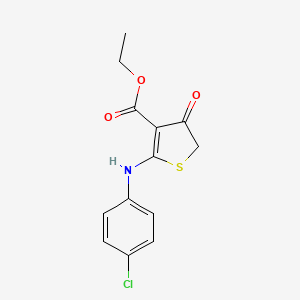
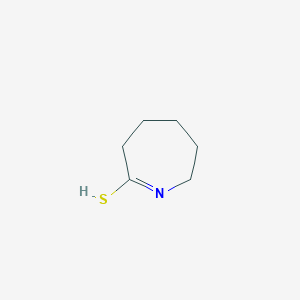
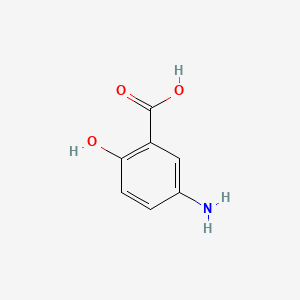



![(5E)-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7765311.png)

